Cas no 1597675-11-0 (2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine)

2-(2,3-Dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine is a fluorinated amine derivative featuring a dihydrobenzofuran core, which imparts unique structural and electronic properties. The presence of the fluorine atom adjacent to the amine group enhances its metabolic stability and potential binding affinity in biological systems. This compound is of interest in medicinal chemistry for its potential as a building block in the synthesis of bioactive molecules, particularly in CNS-targeted drug discovery. Its rigid benzofuran scaffold and fluorine substitution may contribute to improved pharmacokinetic profiles, including increased lipophilicity and resistance to oxidative degradation. The compound's synthetic versatility makes it a valuable intermediate for further functionalization.
2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine structure
1597675-11-0 structure
Product name:2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine
CAS No:1597675-11-0
MF:C10H12FNO
MW:181.206786155701
CID:6076623
PubChem ID:114747694

2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine
    • EN300-1828636
    • 1597675-11-0
    • Inchi: 1S/C10H12FNO/c11-9(6-12)8-3-1-2-7-4-5-13-10(7)8/h1-3,9H,4-6,12H2
    • InChI Key: BNCUCWYHSDKZQY-UHFFFAOYSA-N
    • SMILES: FC(CN)C1=CC=CC2CCOC=21

Computed Properties

  • Exact Mass: 181.090292168g/mol
  • Monoisotopic Mass: 181.090292168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 35.2Ų

2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1828636-2.5g
2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine
1597675-11-0
2.5g
$2211.0 2023-09-19
Enamine
EN300-1828636-5.0g
2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine
1597675-11-0
5g
$3396.0 2023-06-02
Enamine
EN300-1828636-5g
2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine
1597675-11-0
5g
$3273.0 2023-09-19
Enamine
EN300-1828636-0.1g
2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine
1597675-11-0
0.1g
$993.0 2023-09-19
Enamine
EN300-1828636-0.25g
2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine
1597675-11-0
0.25g
$1038.0 2023-09-19
Enamine
EN300-1828636-0.5g
2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine
1597675-11-0
0.5g
$1084.0 2023-09-19
Enamine
EN300-1828636-10g
2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine
1597675-11-0
10g
$4852.0 2023-09-19
Enamine
EN300-1828636-1g
2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine
1597675-11-0
1g
$1129.0 2023-09-19
Enamine
EN300-1828636-1.0g
2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine
1597675-11-0
1g
$1172.0 2023-06-02
Enamine
EN300-1828636-10.0g
2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine
1597675-11-0
10g
$5037.0 2023-06-02

Additional information on 2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine

Comprehensive Overview of 2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine (CAS No. 1597675-11-0)

The compound 2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine (CAS No. 1597675-11-0) is a fluorinated amine derivative with a benzofuran scaffold, attracting significant interest in pharmaceutical and agrochemical research. Its unique structural features, including the fluoroethylamine moiety, make it a promising candidate for drug discovery and material science applications. Researchers are increasingly exploring its potential as a bioactive intermediate due to its ability to modulate biological targets.

In recent years, the demand for fluorinated compounds has surged, driven by their enhanced metabolic stability and bioavailability. 2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine aligns with this trend, as its fluorine atom contributes to improved binding affinity and selectivity. This compound is often discussed in forums focusing on medicinal chemistry and small molecule therapeutics, with users frequently searching for its synthesis protocols and structure-activity relationships.

The benzofuran core of this compound is a privileged structure in drug design, known for its versatility in interacting with enzymes and receptors. Combined with the fluoroethylamine group, it offers a balanced lipophilicity profile, making it suitable for CNS-targeted therapies. Online queries often highlight its potential in neurodegenerative disease research, particularly in the context of dopamine receptor modulation.

From a synthetic perspective, 2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine poses intriguing challenges for organic chemists. Optimizing its yield and purity requires careful control of fluorination reactions and amine protection strategies. Laboratories specializing in high-throughput screening have reported its utility in fragment-based drug discovery, further elevating its profile in preclinical development pipelines.

Environmental and green chemistry considerations are also relevant to this compound. Researchers are investigating solvent-free synthesis routes and catalytic fluorination methods to reduce waste. These efforts resonate with the broader scientific community’s push toward sustainable chemical production, a topic frequently searched in academic and industrial databases.

In summary, 2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine (CAS No. 1597675-11-0) represents a convergence of structural innovation and therapeutic potential. Its applications span drug discovery, material science, and catalysis, making it a compound of enduring interest. As search trends indicate, its role in next-generation pharmaceuticals and green synthesis will likely grow, solidifying its place in modern chemistry.

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